molecular formula C9H7BrO2 B14016847 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole

5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole

Cat. No.: B14016847
M. Wt: 227.05 g/mol
InChI Key: SVXOJPBBVAQCRW-UHFFFAOYSA-N
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Description

5-[(1E)-2-Bromoethenyl]-2H-1,3-benzodioxole is an organic compound with the molecular formula C9H7BrO2 and a molecular weight of 227.06 g/mol . This compound is built upon the 1,3-benzodioxole core structure, which consists of a benzene ring fused to a 1,3-dioxole ring, forming a methylenedioxy functional group . The 1,3-benzodioxole scaffold is significant in medicinal and pesticide chemistry, as many of its derivatives exhibit notable bioactive properties . The specific substitution pattern of this compound, featuring a bromoethenyl group, makes it a valuable building block in organic synthesis. It is classified as a biochemical reagent and is intended for use as a biological material or organic compound in life science research . Compounds based on the 1,3-benzodioxole structure are frequently explored as intermediates in the development of active pharmaceutical ingredients and agrochemicals . Researchers utilize this and related structures in various synthetic pathways, including the exploration of novel compounds with potential inhibitory effects on biological targets . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

5-(2-bromoethenyl)-1,3-benzodioxole

InChI

InChI=1S/C9H7BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-5H,6H2

InChI Key

SVXOJPBBVAQCRW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole typically involves bromination of a vinyl-substituted benzodioxole precursor or stereoselective formation of the vinyl bromide substituent on the benzodioxole ring. The key challenge is to achieve selective bromination with retention of the (E)-configuration in the vinyl group.

Bromination of Vinylbenzodioxole Derivatives

One common approach is the bromination of vinylbenzodioxole derivatives using bromine (Br2) under controlled conditions. This method is supported by the broader literature on bromination of olefinic compounds, where bromine adds across double bonds or substitutes at allylic/vinylic positions.

  • Bromine addition to vinylbenzodioxole can proceed via electrophilic addition, followed by elimination to yield the (E)-2-bromoethenyl derivative.
  • The use of solid supports such as graphite has been reported to inhibit isomerization of the (E)-isomer to the (Z)-isomer during bromination, enhancing stereoselectivity.

Synthesis via Bromination-Dehydrobromination Sequence

A detailed synthetic route involves bromination followed by dehydrobromination steps:

  • Starting from the corresponding olefinic benzodioxole, bromination with Br2 yields dibromo intermediates.
  • Subsequent elimination (dehydrobromination) using bases such as sodium hydroxide (NaOH) leads to the formation of the (E)-2-bromoethenyl substituent on the benzodioxole ring.

Alternative Synthetic Routes

While direct bromination is the most straightforward, alternative methods include:

  • Use of bromine reagents in the presence of catalysts or under photochemical conditions to enhance regio- and stereoselectivity.
  • Preparation of intermediates such as 2-(one-benzylthio) acetic acid derivatives, which can be transformed into benzodioxole derivatives via substitution and coupling reactions, although these are more common for related benzodioxole compounds rather than specifically for the 5-[(1E)-2-bromoethenyl] derivative.

Industrial and Patent-Reported Processes

Patent literature reveals processes for benzodioxole derivatives involving:

  • Reactions of benzodioxole intermediates with alkyl halides under basic conditions.
  • Use of lithium bis(trimethylsilyl)amide as a base to facilitate coupling reactions at controlled temperatures (-10°C to 50°C) for spirocycloalkane derivatives of benzodioxole, which may be adapted for vinyl bromide derivatives.

However, these processes often focus on different benzodioxole derivatives and aim to improve yields and simplify purification steps, which are relevant considerations for scaling up the synthesis of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bromination of vinylbenzodioxole Br2 in CCl4 or solvent, possibly with graphite support 60-76% High stereoselectivity for (E)-isomer
Dehydrobromination NaOH or other base, reflux Variable Converts dibromo intermediate to vinyl bromide
Substitution with thioglycolic acid Thioglycolic acid, NaOH, EtOH/H2O, 78°C, 3 h 37-90% For related benzodioxole derivatives
Acid chloride formation Oxalyl chloride, DCM, 0°C to RT, 1.5 h High Intermediate for coupling reactions
Coupling with benzodioxol-5-amine Triethylamine, DCM, 0°C to RT, 1.5 h 37-90% Final step for related derivatives

Note: The yields vary depending on the exact substrate and conditions; the above data are indicative from related benzodioxole syntheses.

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of the vinyl bromide moiety and benzodioxole ring protons and carbons, with characteristic chemical shifts for the vinyl protons in the (E)-configuration.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and bromine isotopic pattern consistent with C9H7BrO2.
  • Melting Point: Typically reported for purified compounds, e.g., 55.2–55.5 °C for related benzodioxole derivatives.

Summary and Outlook

The preparation of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole is primarily achieved through stereoselective bromination of vinylbenzodioxole precursors, followed by elimination steps to install the (E)-2-bromoethenyl substituent. The use of bromine under controlled conditions, sometimes supported by solid phases like graphite, enhances stereoselectivity and yield. Alternative synthetic routes involving substitution reactions and coupling with benzodioxole amines exist but are more typical for related derivatives.

Future improvements may focus on:

  • Developing catalytic bromination methods with higher selectivity and milder conditions.
  • Streamlining purification to avoid chromatographic steps for industrial scalability.
  • Exploring photochemical or electrochemical bromination techniques for green synthesis.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromoethenyl group enables participation in transition-metal-catalyzed cross-couplings. For example:

  • Suzuki-Miyaura Coupling : The C–Br bond could react with aryl/vinyl boronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃), yielding substituted ethenyl derivatives.

  • Heck Reaction : Reaction with alkenes under Pd catalysis (e.g., Pd(OAc)₂) would form conjugated dienes.

Key Factors :

  • The (E)-configuration of the ethenyl group directs regioselectivity.

  • Solvents like DMF or THF and temperatures of 80–120°C are typical.

Electrophilic Additions

The ethenyl double bond undergoes electrophilic attacks:

Reaction Type Reagents/Conditions Product
HalogenationBr₂ in CCl₄1,2-Dibromoethyl derivative
HydrohalogenationHCl (g) in ether2-Bromo-1-chloroethyl adduct
EpoxidationmCPBA (meta-chloroperbenzoic acid)Epoxide derivative

Note: Steric effects from the benzodioxole ring may slow reactivity compared to simpler alkenes .

Nucleophilic Substitution

The C–Br bond can undergo substitution with nucleophiles:

  • SN₂ Mechanism : Strong nucleophiles (e.g., NaOH in ethanol) displace bromide to form alcohols or ethers.

  • Elimination-Competition : Bases like KOtBu may promote dehydrohalogenation, yielding ethynyl derivatives .

Example :
Reaction with sodium methoxide (NaOMe) in methanol could yield 5-[(1E)-2-methoxyethenyl]-1,3-benzodioxole .

Cycloaddition and Cyclization

The ethenyl group may participate in [4+2] Diels-Alder reactions with dienes or act as a dienophile. Thermal or photochemical conditions (e.g., UV light) could facilitate these transformations .

Case Study :
Analogous thiazolo[3,2-a]benzimidazoles undergo cyclization with α-halo ketones to form fused heterocycles . Similar strategies might apply here.

Oxidation and Reduction

  • Oxidation : Ozonolysis of the ethenyl group would cleave the double bond, generating a diketone or carboxylic acids depending on workup conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) would saturate the double bond, yielding 5-(2-bromoethyl)-1,3-benzodioxole .

Thermal Stability and Degradation

Benzodioxoles with halogenated substituents often decompose at elevated temperatures (>200°C), releasing CO and halogenated byproducts . Differential scanning calorimetry (DSC) data for similar compounds suggest exothermic decomposition peaks near 250°C .

Scientific Research Applications

5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzodioxoles

5-Bromo-2H-1,3-Benzodioxole
  • Structure : Bromine substituent at the 5-position.
  • Synthesis : Direct bromination of 1,3-benzodioxole, often using Br₂ or N-bromosuccinimide (NBS) .
  • Applications : Intermediate in Grignard reactions for constructing complex molecules (e.g., salviachinensine A synthesis) .
5,6-Dibromo-2H-1,3-Benzodioxole
  • Structure : Bromine at both 5- and 6-positions.
  • Properties: Increased steric hindrance and electronic withdrawal compared to mono-substituted derivatives.
  • Applications : Detected as a byproduct in synthetic routes involving brominated benzodioxoles .
5-[(1Z)-2-Bromoethenyl]-2H-1,3-Benzodioxole
  • Structure : Geometric isomer (Z-configuration) of the target compound.
  • Key Difference : The Z-isomer may exhibit distinct crystallographic packing or biological activity due to altered spatial arrangement .

Alkyl-Substituted Benzodioxoles

Safrole (5-(Prop-2-en-1-yl)-2H-1,3-Benzodioxole)
  • Structure : Allyl (prop-2-en-1-yl) substituent at the 5-position.
  • Natural Occurrence : Found in sassafras oil and other plant sources .
  • Metabolism : Metabolized via epoxidation (CYP450 enzymes) to reactive intermediates, implicated in toxicity .
  • Key Difference : The allyl group enables electrophilic epoxidation, whereas the bromoethenyl group may favor halogen-specific reactivity (e.g., nucleophilic substitution).
5-n-Butyl-1,3-Benzodioxole
  • Structure : Linear butyl chain at the 5-position.

Oxygen-Containing Derivatives

5-(1,3-Dithian-2-yl)-2H-1,3-Benzodioxole
  • Structure : 1,3-Dithiane ring fused to the benzodioxole core.
  • Crystallography : Exhibits chair conformation in the dithiane ring and distinct dihedral angles (85.6°) between aromatic and heterocyclic planes .
  • Key Difference : Sulfur atoms introduce hydrogen-bonding and metal-coordination capabilities absent in halogenated derivatives.
Sesamex (5-{1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy}-1,3-Benzodioxole)
  • Structure : Ethoxy chain substituent.
  • Applications : Synergist in pesticides, enhancing efficacy of pyrethroids .
  • Key Difference: Polyether chains improve solubility in nonpolar matrices, contrasting with the hydrophobic bromoethenyl group.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Key Properties Applications Reference
5-[(1E)-2-Bromoethenyl]-2H-1,3-benzodioxole Bromoethenyl (E) Electrophilic halogen, conjugated system Synthetic intermediate
Safrole Allyl Epoxidation-prone, natural product Flavoring, fragrance
5-Bromo-2H-1,3-benzodioxole Bromine Grignard precursor Organic synthesis
5-(1,3-Dithian-2-yl)-2H-1,3-benzodioxole Dithiane Chair conformation, H-bond donor Crystallography studies

Research Findings and Implications

  • Synthetic Utility : Brominated benzodioxoles like 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole are pivotal in cross-coupling reactions, enabling access to bioactive molecules (e.g., anticonvulsant stiripentol analogs) .
  • Toxicity Considerations: Allyl-substituted derivatives (e.g., safrole) exhibit metabolic activation to carcinogenic epoxides, whereas bromoethenyl analogs may avoid this pathway .
  • Structural Insights : Crystallographic studies highlight how substituents (e.g., dithiane vs. bromoethenyl) dictate molecular conformation and intermolecular interactions .

Biological Activity

5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C₉H₇BrO₂
  • IUPAC Name: 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole

Biological Activity Overview

Research has highlighted various biological activities associated with 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole, including:

  • Antimicrobial Properties: Preliminary studies indicate that compounds within the benzodioxole family exhibit antimicrobial activity against various pathogens.
  • Insecticidal Activity: The compound has been investigated for its larvicidal effects against Aedes aegypti, a vector for several viral diseases.

The biological activity of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes crucial for pathogen survival or reproduction.
  • Disruption of Cell Membranes: Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Interference with Signal Transduction Pathways: It may disrupt signaling pathways in insects, affecting their growth and development.

Insecticidal Activity Against Aedes aegypti

A study assessed the larvicidal activity of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole derivatives against Aedes aegypti larvae. The results demonstrated significant larvicidal effects with varying LC50 and LC90 values.

CompoundLC50 (μM)LC90 (μM)
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole28.9 ± 5.6162.7 ± 26.2

These findings suggest that modifications to the benzodioxole structure can enhance insecticidal potency while maintaining low toxicity towards non-target organisms .

Antimicrobial Activity

Another study explored the antimicrobial properties of benzodioxole derivatives, including 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole. The compound exhibited promising activity against Gram-positive bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Safety and Toxicity

While exploring the biological activities of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole, it is crucial to assess its safety profile. Studies have shown that at higher concentrations (up to 5200 μM), the compound exhibited no significant cytotoxicity towards human peripheral blood mononuclear cells . Additionally, in animal models treated with high doses (2000 mg/kg), no structural damage was observed in vital organs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole with high stereochemical fidelity?

  • Methodology :

  • Grignard Reagent Approach : Start with 5-bromo-2H-1,3-benzodioxole (precursor) to generate a Grignard reagent (e.g., (2H-1,3-benzodioxol-5-yl)magnesium bromide) in anhydrous THF under inert atmosphere. Titrate the reagent using iodine to confirm concentration (1.87 mmol/mL) .
  • Cross-Coupling Reactions : Utilize Heck or Suzuki-Miyaura coupling to introduce the bromoethenyl group. For stereoselectivity, optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in polar aprotic solvents.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., methanol) to isolate the E-isomer.

Q. How can spectroscopic techniques confirm the structure and configuration of the bromoethenyl substituent?

  • Methodology :

  • NMR Analysis : Use ¹H NMR to identify vinyl proton coupling constants (J = 12–16 Hz for trans E-configuration). ¹³C NMR detects deshielded carbons adjacent to bromine (δ ~110–120 ppm) .
  • IR Spectroscopy : Confirm C-Br stretching (~550–600 cm⁻¹) and benzodioxole C-O-C asymmetric stretching (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic pattern (²⁹Br/⁸¹Br ~1:1 ratio).

Advanced Research Questions

Q. What crystallographic challenges arise in resolving halogen-substituted benzodioxoles, and how can SHELX software address them?

  • Methodology :

  • Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.45 Å⁻¹). Collect 4164 reflections (I > 2σ(I)) and refine with SHELXL-2014, applying multi-scan absorption corrections (SADABS) .
  • Halogen Effects : Bromine’s high electron density may cause absorption errors. Mitigate via empirical corrections and constrained H-atom refinement (riding model, Uiso(H) = 1.2Ueq(C)) .
  • Validation : Check R-factors (R₁ < 0.035) and residual density (< 0.44 eÅ⁻³). Example: Monoclinic P2₁/c, a = 11.4765 Å, β = 104.275° .

Q. How does the electron-withdrawing bromoethenyl group influence the benzodioxole core’s reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Apply density-functional theory (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution. The bromoethenyl group reduces electron density at the benzodioxole ring, enhancing electrophilicity for nucleophilic attacks .
  • Kinetic Studies : Compare reaction rates of bromoethenyl vs. non-halogenated analogs in Suzuki coupling. Use Arrhenius plots to quantify activation energy changes.

Q. What strategies enable the synthesis of benzodioxole-imidazole hybrids for biological activity screening?

  • Methodology :

  • Oxime Formation : Convert ketone intermediates (e.g., 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one) to oximino esters using hydroxylamine hydrochloride in ethanol (reflux, 6 h) .
  • Biological Assays : Screen antifungal activity via microdilution (MIC against Candida albicans). Correlate substituent effects (e.g., bromoethenyl’s lipophilicity) with bioactivity using QSAR models.

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